Daclatasvir Dihydrochloride is the dihydrochloride salt form of daclatasvir, an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Although the exact mechanism of action of daclatasvir has yet to be fully determined, this agent, upon oral administration and after intracellular uptake, appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Daclatasvir dihydrochloride
CAS No.: 1009119-65-6
Cat. No.: VC21538955
Molecular Formula: C40H51ClN8O6
Molecular Weight: 775.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1009119-65-6 |
---|---|
Molecular Formula | C40H51ClN8O6 |
Molecular Weight | 775.3 g/mol |
IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1 |
Standard InChI Key | AQVSGTIFAZLGND-VZJXZGSTSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |
SMILES | CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Canonical SMILES | CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
Appearance | Solid powder |
Chemical Properties and Structure
Daclatasvir dihydrochloride possesses specific chemical characteristics that influence its pharmacological behavior and efficacy as an antiviral agent. The compound's properties are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C40H52Cl2N8O6 |
CAS Number | 1009119-65-6 |
Average Molecular Weight | 811.81 |
Monoisotopic Molecular Weight | 810.3386868 |
InChI Key | BVZLLUDATICXCI-JMSCDMLISA-N |
Predicted Water Solubility | 0.00283 mg/mL |
Predicted logP | 4.74 (ALOGPS) / 3.47 (Chemaxon) |
Hydrogen Acceptor Count | 10 |
Hydrogen Donor Count | 4 |
Polar Surface Area | 181.62 Ų |
Rotatable Bond Count | 13 |
Chemically, daclatasvir dihydrochloride is described as carbamic acid, N,N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]] bis-, C,C′-dimethyl ester, hydrochloride (1:2) . Its complex chemical structure contains a biphenyl core with imidazole rings and pyrrolidine moieties, which contribute to its specific binding characteristics with viral proteins.
Mechanism of Action
Daclatasvir dihydrochloride functions as a potent inhibitor of the hepatitis C virus nonstructural protein 5A (NS5A), a multifunctional protein essential for viral replication . The compound exhibits the following mechanisms:
Primary Antiviral Activity
Daclatasvir binds specifically to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . This interaction disrupts both viral RNA replication and virion assembly processes .
Modulation of NS5A Phosphorylation
The compound targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A, while the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation .
In Vitro Potency
In cell-based replicon assays, daclatasvir demonstrates potent inhibition of HCV genotypes 1a and 1b replication with effective concentration (EC50) values of 0.003-0.050 nM and 0.001-0.009 nM, respectively . The EC50 values for other genotypes range from 0.003-1.25 nM for genotypes 3a, 4a, 5a, and 6a, and 0.034-19 nM for genotype 2a .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Daclatasvir is rapidly absorbed after oral administration, with peak plasma concentration achieved within two hours of administration . The compound demonstrates dose-proportional increases in Cmax, AUC, and Cmin up to 60 mg once daily in HCV-infected subjects . Steady state is anticipated after approximately four days of once-daily administration .
Metabolism and Excretion
In vitro and in vivo studies demonstrate that daclatasvir is primarily metabolized by the cytochrome P450 system, with CYP3A4 being the major isoform responsible for its metabolism . No metabolites circulate at levels more than 5% of the parent concentration . The estimated volume of distribution at steady state is approximately 47 liters .
Clinical Trials and Efficacy
Phase 3 Clinical Trials
The efficacy of daclatasvir in combination with sofosbuvir, with or without ribavirin, was evaluated in three pivotal phase 3 clinical trials: ALLY-1, ALLY-2, and ALLY-3 . The primary endpoint in these studies was sustained virologic response (SVR), defined as HCV RNA below the lower limit of quantification (25 IU/mL) at post-treatment week 12 (SVR12).
Table 2 summarizes the design of these clinical trials:
Trial | Population | Study Arms and Duration (Number of Patients Treated) |
---|---|---|
ALLY-3 | Genotype 3, treatment-naïve and treatment-experienced, with or without cirrhosis | Daclatasvir and sofosbuvir for 12 weeks (N = 152) |
ALLY-2 | Genotypes 1 and 3, treatment-naïve and treatment-experienced, with or without cirrhosis, with HCV/HIV-1 coinfection | Daclatasvir and sofosbuvir for 12 weeks (N = 137) |
ALLY-1 | Genotypes 1 and 3, treatment-naïve or treatment-experienced, with or without cirrhosis, including decompensated cirrhosis and post-transplant | Daclatasvir and sofosbuvir plus ribavirin for 12 weeks (N = 103) |
ALLY-3+ Trial for Advanced Fibrosis and Cirrhosis
The ALLY-3+ trial specifically investigated the combination of daclatasvir with sofosbuvir and ribavirin in genotype 3 HCV patients with advanced fibrosis or cirrhosis, for treatment durations of 12 and 16 weeks . The results showed:
Efficacy in Different Patient Populations
According to the clinical trial data, the SVR12 rates in HCV genotype 1a-infected treatment-naïve subjects without and with cirrhosis undergoing daclatasvir and sofosbuvir therapy were 88% and 99%, respectively . The same dosing regimen in treatment-naïve patients with HCV genotype 3 infection without or with cirrhosis achieved SVR12 rates of 98% and 71%, respectively .
It is worth noting that SVR rates are reduced in HCV genotype 3-infected patients with cirrhosis receiving daclatasvir in combination with sofosbuvir for 12 weeks, highlighting the need for potentially extended treatment durations or additional ribavirin in this population .
Therapeutic Indications and Dosage
Approved Indications
Daclatasvir dihydrochloride is approved for use in combination with sofosbuvir for the treatment of adult patients with chronic HCV genotype 1 or 3 infection . Specific indications include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume